molecular formula C11H9ClN2O2 B11874339 Methyl 6-amino-4-chloroquinoline-2-carboxylate

Methyl 6-amino-4-chloroquinoline-2-carboxylate

Cat. No.: B11874339
M. Wt: 236.65 g/mol
InChI Key: HQSBTIDTDXNQES-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloroquinoline-2-carboxylate is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-chloroquinoline-2-carboxylate typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate amines and esters under controlled conditions. One common method includes the use of Friedländer condensation, where 2-aminoacetophenone reacts with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-4-chloroquinoline-2-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and amino substituents enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in medicinal applications .

Biological Activity

Methyl 6-amino-4-chloroquinoline-2-carboxylate is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Enhances solubility and reactivity.
  • Chloro Substituent : Influences biological activity through electronic effects.
  • Carboxylate Group : Contributes to the compound's acidity and potential interactions with biological targets.

The molecular formula for this compound is C11H10ClN2O2C_{11}H_{10}ClN_{2}O_{2}, with a molecular weight of approximately 240.66 g/mol.

Antimicrobial Activity

Quinoline derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit key enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to bacterial cell death, showcasing the potential of this compound as an antibacterial agent .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Ethyl 6-chloroquinoline-2-carboxylateS. aureus16 µg/mL
4-AminoquinolineP. aeruginosa8 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The compound has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays, such as the MTT assay, reveal that this compound inhibits cell proliferation in a dose-dependent manner.

Case Study: Cytotoxicity Against MCF-7 Cells

In a recent study, this compound was tested against MCF-7 cells using varying concentrations (0.01 to 10 µg/mL). The results indicated an LC50 value of approximately 0.167 µg/mL, which compares favorably with standard anticancer drugs like nocodazole .

Table 2: Cytotoxic Effects on MCF-7 Cells

Concentration (µg/mL)% Cell ViabilityLC50 (µg/mL)
0.0195
0.1080
1.050
1015
0.167

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Enzyme Inhibition : The compound inhibits DNA gyrase and topoisomerase, disrupting DNA replication in bacteria.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further contributing to its cytotoxic effects .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and mechanisms of action will be crucial for developing this compound into a viable therapeutic agent.

Properties

IUPAC Name

methyl 6-amino-4-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-5-8(12)7-4-6(13)2-3-9(7)14-10/h2-5H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBTIDTDXNQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2)N)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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